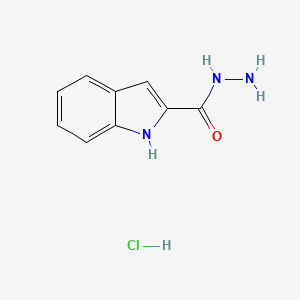
1H-Indole-2-carbohydrazide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance and is often used in the synthesis of biologically active structures .
Synthesis Analysis
The synthesis of N-acylhydrazone derivatives, which include 1H-Indole-2-carbohydrazide, involves the addition of an appropriate aromatic aldehyde to a solution of a hydrazide compound in water, in the presence of a catalytic amount of glacial acetic acid . Other synthetic routes involve the cyclisation of indole-2-carbohydrazides under certain reaction conditions .Molecular Structure Analysis
The linear formula of 1H-Indole-2-carbohydrazide is C9H9N3O . The structure includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
1H-Indole-2-carbohydrazide and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-2-carbohydrazide has a density of 1.4±0.1 g/cm³. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It has a molar refractivity of 51.1±0.3 cm³ and a molar volume of 129.4±3.0 cm³ . Its polar surface area is 71 Ų, and it has a polarizability of 20.2±0.5 10^-24 cm³ .作用机制
The exact mechanism of action of 1H-Indole-2-carbohydrazide hydrochloride is not fully understood. However, it is thought to interact with various cellular targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
实验室实验的优点和局限性
One advantage of using 1H-Indole-2-carbohydrazide hydrochloride in lab experiments is its versatility. It can be used in a range of assays and tests, making it a useful tool for researchers. However, one limitation is the potential for toxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 1H-Indole-2-carbohydrazide hydrochloride. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential as a therapeutic agent for various diseases. Additionally, there is potential for the development of new fluorescent probes based on this compound for use in various imaging applications.
合成方法
The synthesis of 1H-Indole-2-carbohydrazide hydrochloride can be achieved using a variety of methods. One common approach involves the reaction of indole-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The resulting product can then be treated with hydrochloric acid to yield the hydrochloride salt.
科学研究应用
1H-Indole-2-carbohydrazide hydrochloride has been investigated for a range of scientific research applications. One area of interest is its potential as a fluorescent probe for the detection of various biological molecules. It has also been studied for its ability to inhibit the growth of certain cancer cells and as a potential treatment for neurodegenerative diseases.
安全和危害
属性
IUPAC Name |
1H-indole-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMRTYBIMKJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


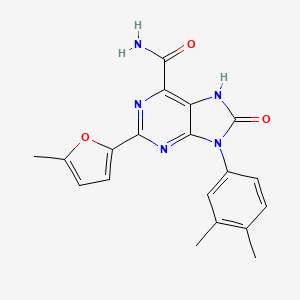
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
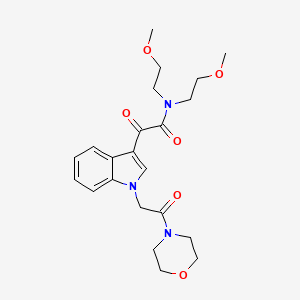
![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)


![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)
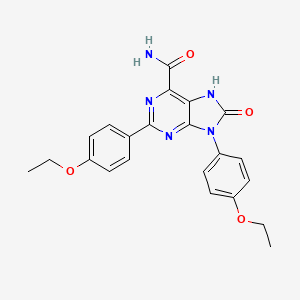

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)
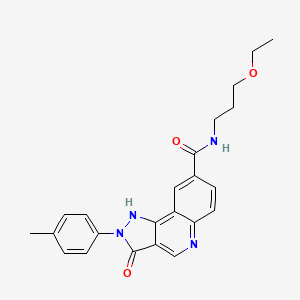
![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
